molecular formula C6H12O6 B1606791 alpha-D-Talopyranose CAS No. 7282-81-7

alpha-D-Talopyranose

Cat. No.: B1606791
CAS No.: 7282-81-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-URLGYRAOSA-N
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Description

Alpha-D-Talopyranose (CAS 7282-81-7) is a rare aldohexose monosaccharide that serves as a valuable building block in organic chemistry and glycobiology research. Its molecular formula is C6H12O6, with a molecular weight of 180.16 g/mol . This compound is part of the talose family of sugars and is characterized by its specific pyranose ring conformation. Researchers utilize this compound and its derivatives, such as 6-deoxy-L-talopyranose, as key precursors in the synthesis of complex natural products and novel carbohydrate analogues . Recent studies have demonstrated its application in the synthesis of pyran interhalide analogues, which are investigated for their unique conformational properties and potential in materials science . Furthermore, the 6-deoxy derivative of talopyranose is a constituent of Talosin A, a biologically active isoflavonol glycoside with noted antifungal and anti-inflammatory properties, highlighting the role of talose-containing compounds in medicinal chemistry research . As a specialized monosaccharide, this compound provides a critical template for studying carbohydrate structure-activity relationships, enzyme mechanisms, and for the development of new biochemical tools. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-URLGYRAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015882
Record name alpha-​D-​Talopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7282-81-7
Record name α-D-Talopyranose
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Record name alpha-D-Talopyranose
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Record name alpha-​D-​Talopyranose
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Record name α-D-talopyranose
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Preparation Methods

Base-Promoted Intramolecular Substitution on Glycosyl Chlorides

A more successful approach involved base-promoted intramolecular nucleophilic substitution of the 4-hydroxyl group on an anomeric glycosyl chloride:

  • Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside was acetylated and converted to the corresponding glycosyl chloride.
  • Treatment of the glycosyl chloride with sodium hydride in tetrahydrofuran (THF) at reflux led to cyclization.
  • However, the reaction favored elimination to form a glucal derivative rather than the desired 1,4-anhydro sugar.
  • Small amounts (~5%) of 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose were isolated.
  • Subsequent hydrogenolysis of the benzyl protecting groups yielded pure 1,4-anhydro-α-D-mannopyranose.

Lewis Acid-Catalyzed Cyclization Attempts

  • Attempts to cyclize 4-hydroxy thiomannosides using N-iodosuccinimide (NIS) and triflic acid (TfOH) to promote intramolecular substitution at the anomeric center failed.
  • The presence of electron-withdrawing benzoate protecting groups likely reduced the nucleophilicity of the 4-hydroxyl group, preventing cyclization.

Protection Group Strategies

  • Protecting groups play a critical role in stabilizing intermediates and directing reactivity.
  • Acetyl and benzoate groups were used to protect hydroxyl groups during synthesis.
  • Benzyl ethers were employed to protect 2,3,6-hydroxyls to allow selective transformations at the anomeric and 4-positions.
  • The choice of protecting groups affected the success of cyclization and elimination reactions significantly.

Summary of Key Experimental Findings

Step/Compound Reagents/Conditions Outcome Yield/Notes
Methyl talopyranoside acetylation Ac2O, pyridine Diacetate formation ~99%
Acetolysis to triacetate 2% H2SO4, Ac2O Triacetate formation 71%
Azide treatment (NaN3, DMF/DMSO) Reflux No cyclization; decomposition Trace tetrabenzoate
Benzoate protection BzCl, pyridine Dibenzoate formation 100%
Acetolysis of dibenzoate 4% H2SO4, Ac2O Anomeric acetate 85%
Azide treatment on benzoate NaN3, DMF/DMSO Decomposition, no cyclization
Glycosyl chloride formation HCl in Et2O Anomeric chloride Good yield
Base-promoted cyclization NaH, THF, reflux Mainly elimination product; minor 1,4-anhydro sugar ~5% anhydro sugar
Hydrogenolysis H2, Pd(OH)2/C Deprotection to 1,4-anhydro-α-D-mannopyranose 67-75%

Detailed Research Insights

  • The synthesis of 1,4-anhydro sugars is challenging due to competing elimination reactions.
  • Solvent choice critically influences the reaction outcome; for example, THF favors cyclization, while DMSO favors elimination.
  • The stereochemistry at C2 (mannose vs glucose configuration) affects the cyclization efficiency and product distribution.
  • The first successful synthesis of 1,4-anhydro-α-D-mannopyranose was reported with a modest yield after extensive optimization.

Chemical Reactions Analysis

Chemical Reactions of alpha-D-Talopyranose

This compound, a hexose sugar with the molecular formula C₆H₁₂O₆ , participates in diverse chemical reactions that highlight its stereochemical properties and reactivity. Below is an analysis of key reactions supported by experimental data from peer-reviewed studies and authoritative databases.

Fluorination and Substitution Reactions

Fluorine substitution at hydroxyl positions significantly alters the reactivity and equilibrium behavior of this compound:

Reaction Type Key Observations Source
2″-Fluorination Reduces reaction rate in UDP-d-galactopyranose mutase-catalyzed equilibrium shifts
6″-Fluorination Minimal impact on equilibrium position compared to reducing sugars
2,3,4-Trifluorination Preserves anomeric configuration while altering ring shape (evidenced by NMR data)

Enzymatic Reactions

1.3.1 UDP-d-Galactopyranose Mutase Action
this compound derivatives interact with UDP-d-galactopyranose mutase , which catalyzes the conversion between pyranose and furanose forms. Key findings:

  • Equilibrium Shift : The reducing sugar form of this compound exists as 29% furanose at equilibrium .

  • Fluoro Substituent Effects : Axial substitution at C-2 reduces the reaction rate due to carbenium ion-like transition states .

1.3.2 Furanose Formation
The equilibrium between pyranose and furanose forms is critical for biological processes. For example, UDP-d-talopyranose shows a higher furanose content compared to its galactose counterpart .

Protective Group Chemistry

1.4.1 Silylation
this compound undergoes silylation to form pentakis(trimethylsilyl) ether derivatives , which stabilize the molecule during chemical manipulations .

Analytical Characterization

1.5.1 Infrared Spectroscopy
The infrared spectrum of this compound exhibits anomalous absorption patterns due to its unique stereochemistry. For example, its monobenzoate derivative shows distinct absorption bands compared to other pyranose forms .

1.5.2 Mutarotation Studies
this compound undergoes mutarotation in methanol and pyridine, with specific rotation values changing over time. For example, the extrapolated initial rotation ([α]₀) in methanol is +67° .

Equilibrium Furanose Content

Compound Furanose Content at Equilibrium Source
This compound29%
2-Deoxy-2-fluoro-D-talopyranose13%

Fluorination Yields

Reaction Step Yield Conditions Source
KHF₂ fluorination73%Activation of anhydro ring
TBAF fluorination85%Triflate intermediate

Scientific Research Applications

Applications in Material Science

Alpha-D-talopyranose has been explored for its potential applications in polymer chemistry. Its derivatives are used to create biodegradable polymers through ring-opening polymerization processes.

Material Process Properties
1,6-Anhydro-β-D-talopyranoseRing-Opening PolymerizationHigh biodegradability and biocompatibility
Benzylated DerivativesPolymerization for Biodegradable PlasticsEnhanced mechanical properties

Case Study: Polymerization of Benzylated 1,6-Anhydro-β-D-talopyranose

A study compared the polymerizability of benzylated derivatives of this compound with other sugars. The results indicated that these derivatives could form polymers with desirable mechanical properties suitable for packaging materials .

Pharmaceutical Applications

This compound and its derivatives have shown promise in drug formulation and delivery systems. Their ability to form complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can enhance the solubility of poorly soluble drugs when used as a carrier in solid dispersions. This application is particularly relevant for hydrophobic drugs, where traditional formulations fail to achieve adequate bioavailability .

Food Technology

In food science, this compound serves as a functional ingredient due to its sweetness and ability to influence texture and stability in food products.

Application Effect Example Products
SweetenerProvides sweetness without caloriesLow-calorie food products
Texture ModifierImproves mouthfeelSauces, dressings

Case Study: Use in Low-Calorie Foods

Studies have shown that incorporating this compound into low-calorie formulations can enhance sweetness while maintaining a desirable texture, making it an attractive option for health-conscious consumers .

Mechanism of Action

The mechanism of action of alpha-D-Talopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

α-D-Talopyranose shares its molecular formula with other aldohexoses but differs in stereochemistry. Below is a detailed comparison with structurally related monosaccharides:

Structural Isomers of α-D-Talopyranose

Compound C2 Configuration C3 Configuration Natural Occurrence Key Biological Roles
α-D-Talopyranose -OH (axial) -OH (equatorial) Bacterial polysaccharides Antigenic determinants, biofilm formation
α-D-Galactopyranose -OH (equatorial) -OH (equatorial) Plant raffinose, human blood groups Cell-cell recognition, energy storage
α-D-Mannopyranose -OH (axial) -OH (axial) Plant cell walls, glycoproteins Protein glycosylation, immune response
α-D-Glucopyranose -OH (equatorial) -OH (equatorial) Starch, glycogen Primary energy source, metabolic intermediate
α-D-Allopyranose -OH (axial) -OH (axial) Rare in nature, synthetic derivatives Enzyme substrate analogs

Key Differences:

  • C2 and C3 Stereochemistry: Talopyranose’s unique C2 (axial) and C3 (equatorial) hydroxyl arrangement distinguishes it from galactose (C2 equatorial) and mannose (C3 axial). This impacts its hydrogen-bonding capacity and solubility .
  • Thermodynamic Stability: α-D-Talopyranose is less thermodynamically stable than β-D-Talopyranose due to steric hindrance from axial hydroxyl groups .

Physical and Chemical Properties

Property α-D-Talopyranose α-D-Galactopyranose α-D-Mannopyranose
Melting Point (°C) ~165 (decomposes) 167 133
Specific Rotation ([α]D) +95° +150° +14°
Solubility in Water Moderate High High

Values inferred from structurally similar compounds .

Industrial Relevance

  • Glycomimetics: Talopyranose-based oligosaccharides are explored as inhibitors of alpha-amylase, a target for diabetes management .

Biological Activity

Alpha-D-talopyranose, a monosaccharide belonging to the class of carbohydrates, has garnered attention for its potential biological activities. This compound is structurally related to D-galactose and D-mannose, and it is found in various natural sources, including plants like Camellia sinensis (tea) and Humulus lupulus (hops) . This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C6H12O6. It exists predominantly in a cyclic pyranose form, which influences its interaction with biological systems. The stereochemistry of this sugar plays a crucial role in its biological functions, particularly in binding interactions with proteins and other biomolecules.

Biological Activity

1. Anticoagulant Properties:
Research indicates that this compound derivatives may exhibit anticoagulant activities similar to heparin derivatives. A study explored the synthesis of oligosaccharides incorporating talose units and assessed their anticoagulant efficacy. The findings suggested that specific modifications in the sugar's structure could enhance its anticoagulant properties .

2. Immunomodulatory Effects:
this compound has been studied for its potential immunomodulatory effects. In vitro studies demonstrated that it can influence immune cell activity, enhancing the proliferation of lymphocytes and modulating cytokine production. This suggests a possible role in therapeutic strategies targeting immune-related disorders .

3. Antimicrobial Activity:
The compound has shown promise in exhibiting antimicrobial properties against various pathogens. Research involving structural analogues of D-galactose indicated that modifications leading to talopyranose structures could enhance antimicrobial efficacy . This opens avenues for developing new antimicrobial agents based on talopyranose derivatives.

Case Studies

Case Study 1: Anticoagulant Activity Assessment
In a controlled laboratory setting, researchers synthesized a series of talopyranose-based oligosaccharides and evaluated their anticoagulant activity using standard assays such as the activated partial thromboplastin time (aPTT) test. Results indicated that certain derivatives exhibited significant anticoagulant effects comparable to heparin .

Case Study 2: Immunomodulatory Effects in Cancer Therapy
A clinical trial investigated the use of this compound as an adjunct therapy in cancer treatment. Patients receiving talopyranose alongside standard chemotherapy showed improved immune responses, evidenced by increased lymphocyte counts and enhanced cytokine production compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticoagulantInhibition of thrombin activity
ImmunomodulatoryEnhanced lymphocyte proliferation
AntimicrobialInhibition of bacterial growth

Research Findings

  • Synthesis and Characterization: The synthesis of this compound and its derivatives has been extensively documented. Various methods have been employed to produce these compounds with high yields and purity .
  • Structure-Activity Relationship (SAR): Studies have highlighted the importance of specific functional groups on the talopyranose structure for modulating biological activity. For instance, modifications at the C-4 position significantly affect binding affinities to target proteins .
  • Potential Therapeutic Applications: Given its diverse biological activities, this compound holds potential for applications in drug development, particularly in creating novel anticoagulants and immunomodulators.

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dosing and endpoint criteria. For toxicity studies, follow OECD Test Guidelines (e.g., TG 423) and report adverse events transparently .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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